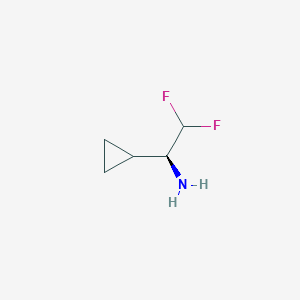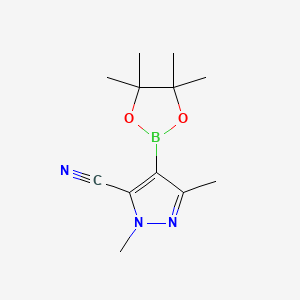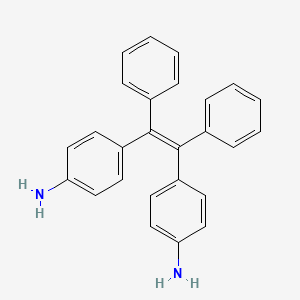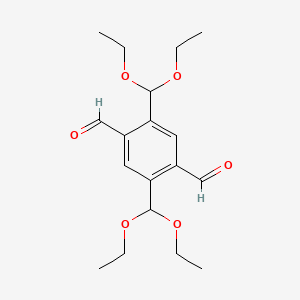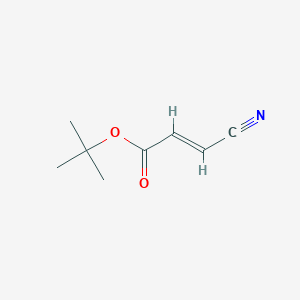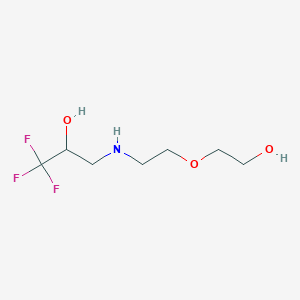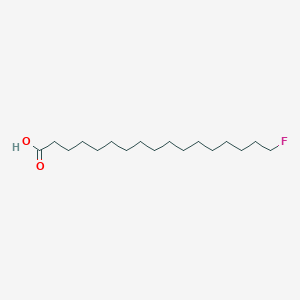
17-Fluoroheptadecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17-Fluoroheptadecanoic acid is a fluorinated fatty acid derivative. It is a synthetic compound that has gained significant attention in scientific research due to its unique properties and potential applications in various fields, including chemistry, biology, medicine, and industry. The incorporation of a fluorine atom into the fatty acid chain enhances its stability and alters its biochemical behavior, making it a valuable tool for research and diagnostic purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 17-fluoroheptadecanoic acid typically involves nucleophilic fluorination. One common method is the use of a macrocyclic aminopolyether (Kryptofix®2.2.2.) supported labeling method. The equimolar complex of potassium carbonate and the aminopolyether is used to provide fluoride of high nucleophilicity in a homogeneous solution of acetonitrile . This method ensures high yields and purity of the final product.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of automated synthesizers to ensure consistency and efficiency. The use of high-purity reagents and controlled reaction conditions is crucial to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 17-Fluoroheptadecanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acid to its corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiols.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
17-Fluoroheptadecanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a tracer in positron emission tomography (PET) imaging to study fatty acid metabolism.
Biology: Helps in understanding the role of fatty acids in cellular processes and metabolic pathways.
Medicine: Used in diagnostic imaging to detect metabolic disorders and monitor treatment efficacy.
Mechanism of Action
The mechanism of action of 17-fluoroheptadecanoic acid involves its incorporation into metabolic pathways where it mimics natural fatty acids. The fluorine atom alters the compound’s biochemical properties, allowing it to be used as a tracer in PET imaging. The compound targets fatty acid metabolism pathways, providing insights into metabolic processes and disease states .
Comparison with Similar Compounds
18-Fluoro-4-thia-oleate: Another fluorinated fatty acid used in PET imaging.
Fluorophenylalanine: Used in protein synthesis studies.
Uniqueness: 17-Fluoroheptadecanoic acid is unique due to its specific incorporation into fatty acid metabolism pathways, making it a valuable tool for studying metabolic diseases and disorders. Its stability and high yield production methods further enhance its applicability in various research fields.
Properties
Molecular Formula |
C17H33FO2 |
|---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
17-fluoroheptadecanoic acid |
InChI |
InChI=1S/C17H33FO2/c18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17(19)20/h1-16H2,(H,19,20) |
InChI Key |
FFQYRKHIQICILB-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCCCCF)CCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


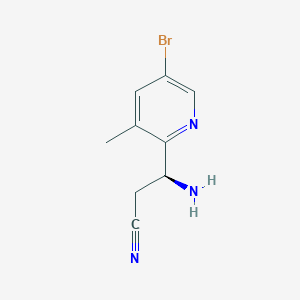
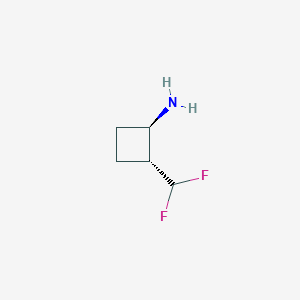
![1-Vinylspiro[3.5]nonan-1-ol](/img/structure/B12981035.png)
![6-Chloro-1H-pyrazolo[3,4-b]pyrazine-3-carboxylic acid](/img/structure/B12981037.png)
![2-((4'-Chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)-2,6-diazaspiro[3.3]heptane hydrochloride](/img/structure/B12981041.png)
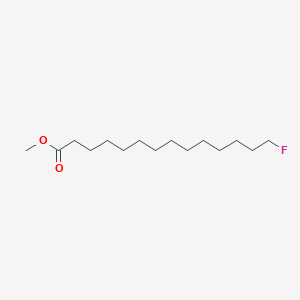
![1-Azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B12981048.png)

